2-(Dimethylamino)propane-1,3-dithiol
Overview
Description
2-(Dimethylamino)propane-1,3-dithiol is an organic compound with the molecular formula C5H13NS2 It is a derivative of propane-1,3-dithiol, where one of the hydrogen atoms on the central carbon is replaced by a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)propane-1,3-dithiol typically involves the reaction of propane-1,3-dithiol with dimethylamine. One common method is the nucleophilic substitution reaction where the dimethylamine acts as a nucleophile, attacking the central carbon of propane-1,3-dithiol. This reaction is usually carried out under basic conditions to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)propane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)propane-1,3-dithiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)propane-1,3-dithiol involves its ability to interact with various molecular targets through its sulfur and amino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-dithiol: The parent compound without the dimethylamino group.
2-(Diethylamino)propane-1,3-dithiol: A similar compound with an ethyl group instead of a methyl group on the amino group.
1,3-Dithiolane: A cyclic analog of propane-1,3-dithiol.
Uniqueness
2-(Dimethylamino)propane-1,3-dithiol is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties such as increased nucleophilicity and the ability to form stable complexes with various substrates. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Properties
IUPAC Name |
2-(dimethylamino)propane-1,3-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDMBVIRTHRSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CS)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276244 | |
Record name | 2-(dimethylamino)propane-1,3-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3706-91-0 | |
Record name | 2-(dimethylamino)propane-1,3-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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